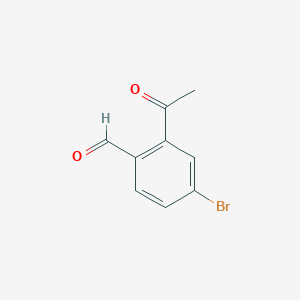
2-Acetyl-4-bromobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-bromobenzaldehyde is a chemical compound with the CAS Number: 2385160-29-0 . It has a molecular weight of 227.06 and is typically stored at temperatures below -10 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for 2-Acetyl-4-bromobenzaldehyde is 1S/C9H7BrO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 . The InChI key is BWOIHJIMKNXRLD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Acetyl-4-bromobenzaldehyde has a molecular weight of 227.06 . It is typically stored at temperatures below -10 degrees Celsius and is usually available in powder form .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
2-Acetyl-4-bromobenzaldehyde and related compounds like 2-bromobenzaldehyde have been extensively used in organic synthesis, particularly under palladium-catalyzed conditions. These compounds are instrumental in constructing various biologically and medicinally relevant compounds, as well as materials for various applications. For instance, 2-bromobenzaldehydes have been used in the palladium-catalyzed synthesis of complex organic structures such as 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates and 1-aryl-1H-indazoles (Ghosh & Ray, 2017); (Cho, Baek, & Shim, 1999); (Cho et al., 2004).
Catalysis and Chemical Reactions
The bromo substituent in 2-bromobenzaldehydes facilitates various catalytic processes, including palladium-catalyzed carbonylative cyclizations and C-H activations. This aspect is crucial for creating diverse organic compounds with potential applications in pharmaceuticals and material science. Specific studies demonstrate the synthesis of compounds like 3-phenoxy-1,3-dihydro-1-isobenzofuranones and substituted 2-bromobenzaldehydes (Cho, Baek, & Shim, 1999); (Dubost et al., 2011).
Solution Thermodynamics and Solubility Studies
Studies on solubility and solution thermodynamics of related compounds like 4-hydroxybenzaldehyde provide insight into the purification processes and optimization conditions for bromination reactions. This research is fundamental for understanding the physical and chemical properties of these compounds in various solvents (Wang, Xu, & Xu, 2017).
Environmental and Analytical Chemistry Applications
In environmental and analytical chemistry, derivatives of 2-bromobenzaldehyde have been used for tasks like preconcentration of trace amounts of metal ions. For example, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine has been utilized for copper ion extraction and detection in water samples, showcasing the potential of these compounds in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Mecanismo De Acción
Target of Action
The primary target of 2-Acetyl-4-bromobenzaldehyde is the carbonyl group in aldehydes and ketones . This compound, being an aldehyde itself, can interact with nucleophiles such as nitrogen in hydroxylamine or hydrazine .
Mode of Action
2-Acetyl-4-bromobenzaldehyde, like other aldehydes, can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen in these nucleophiles competes with nitrogen, but the reaction with oxygen is a dead-end process that results in the reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 2-Acetyl-4-bromobenzaldehyde are primarily those involving the formation of oximes and hydrazones . These reactions are part of larger metabolic pathways, such as those involved in the metabolism of aldehydes and ketones .
Result of Action
The result of the action of 2-Acetyl-4-bromobenzaldehyde is the formation of oximes or hydrazones, depending on the nucleophile involved . These compounds have various applications, including as intermediates in organic synthesis.
Action Environment
The action of 2-Acetyl-4-bromobenzaldehyde can be influenced by various environmental factors. For instance, the presence of an acid catalyst can make aldehydes and ketones more susceptible to attack by alcohols . Additionally, solvent-free conditions can also influence the reactivity of this compound .
Propiedades
IUPAC Name |
2-acetyl-4-bromobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOIHJIMKNXRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)


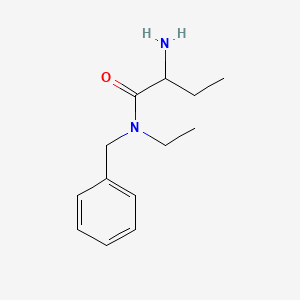
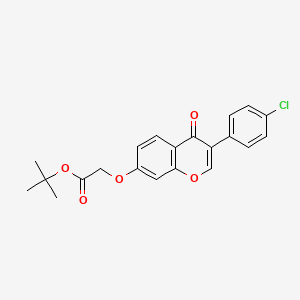

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)
![2-Chloro-N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]propanamide](/img/structure/B2990001.png)
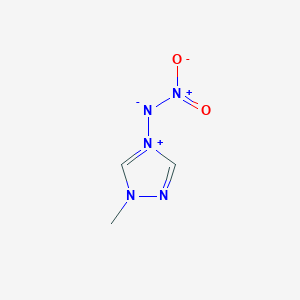
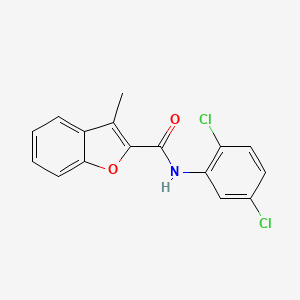
![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
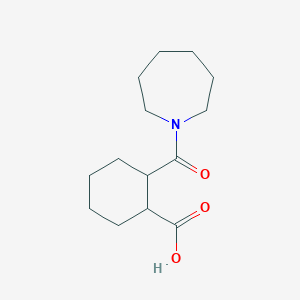
![Ethyl 2-[8-(2-furylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetate](/img/structure/B2990009.png)